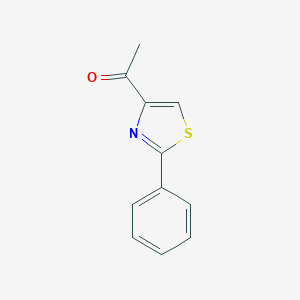

1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one” is a chemical compound with the molecular formula C11H9NOS and a molecular weight of 203.26 . It is used for research and development purposes .

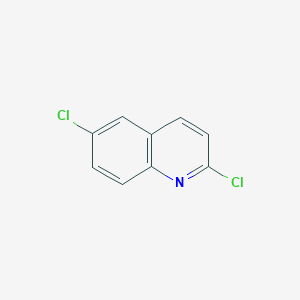

Molecular Structure Analysis

The molecular structure of “1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one” consists of a thiazole ring attached to a phenyl group and an ethanone group . The thiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .Applications De Recherche Scientifique

1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one: A Comprehensive Analysis of Scientific Research Applications

Lipoxygenase Inhibition: This compound has been explored as a potential inhibitor of lipoxygenase (LOX), an enzyme that contributes to the production of leukotrienes involved in inflammatory responses. Its inhibition is significant in researching treatments for inflammatory diseases and asthma .

Antimicrobial Activity: Thiazole derivatives have been proven to inhibit bacterial pathogens, suggesting that this compound may also possess antimicrobial properties which could be valuable in developing new antibiotics .

Anticancer Research: Some thiazole derivatives have shown cytotoxicity activity on human tumor cell lines, indicating that 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one could be investigated for its potential antitumor effects .

Analgesic and Anti-inflammatory Activities: Compounds similar to 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one have demonstrated significant analgesic and anti-inflammatory activities, making them candidates for pain relief and inflammation treatment research .

Antioxidant Properties: Thiazole derivatives have been synthesized and screened for their in vitro antioxidant properties, suggesting that this compound may also serve as a potent antioxidant in scientific studies .

Anti-Diabetic Agent Development: Thiazole derivatives are being used as drugs in the treatment of diabetes, indicating that this compound could be explored for its utility in anti-diabetic medication research .

Mécanisme D'action

Target of Action

The primary target of 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one, also known as PTEO, is lipoxygenase (LOX) . LOX is an enzyme that plays a crucial role in the production of leukotrienes, which are lipid mediators involved in several immune responses .

Mode of Action

PTEO has been explored as a potential inhibitor of LOX . By inhibiting LOX, PTEO can potentially reduce the production of leukotrienes, thereby modulating the immune response .

Biochemical Pathways

The inhibition of LOX by PTEO affects the leukotriene biosynthesis pathway . Leukotrienes are involved in various physiological and pathological processes, including inflammation, allergy, and cardiovascular disease. Therefore, the inhibition of LOX can have significant downstream effects on these processes .

Result of Action

The primary result of PTEO’s action is the potential modulation of immune responses through the inhibition of leukotriene production . This can have significant effects at the molecular and cellular levels, potentially influencing processes such as inflammation and allergy .

Propriétés

IUPAC Name |

1-(2-phenyl-1,3-thiazol-4-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NOS/c1-8(13)10-7-14-11(12-10)9-5-3-2-4-6-9/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOGZFPRAKXWKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CSC(=N1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345490 |

Source

|

| Record name | 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818953 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one | |

CAS RN |

10045-52-0 |

Source

|

| Record name | 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamate](/img/structure/B154344.png)

![N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B154367.png)